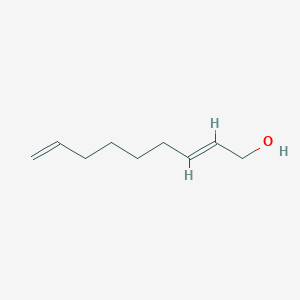

(E)-Nona-2,8-dien-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

100606-74-4 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

nona-2,8-dien-1-ol |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2,7-8,10H,1,3-6,9H2 |

InChI Key |

CCRUWKGRGWGPNE-UHFFFAOYSA-N |

SMILES |

C=CCCCCC=CCO |

Canonical SMILES |

C=CCCCCC=CCO |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Nonadienols

Advanced Spectroscopic Techniques for Isomer Differentiation of Nona-dien-1-OLs

The precise identification and differentiation of nona-dien-1-OL isomers, including (E)-Nona-2,8-dien-1-OL, rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. Both ¹H and ¹³C NMR spectroscopy offer comprehensive structural details through the analysis of chemical shifts and coupling constants. For instance, the ¹H NMR spectrum reveals characteristic signals for protons attached to the double bonds and the alcohol group, with the coupling constants between olefinic protons being particularly indicative of the E or Z configuration. rsc.org In ¹³C NMR, the chemical shifts of the carbons involved in the double bonds can also help distinguish between isomers. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool. Gas chromatography separates the different nona-dien-1-OL isomers based on their boiling points and interactions with the stationary phase of the column. mdpi.com The subsequent mass spectrometry analysis provides a fragmentation pattern for each isomer, which acts as a molecular fingerprint, aiding in their identification.

Infrared (IR) Spectroscopy helps in identifying the functional groups present in the molecule. The IR spectrum of a nona-dien-1-OL will show characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C). The position and shape of these bands can offer clues about the molecular structure.

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a high-sensitivity technique for monitoring volatile organic compounds. While it may not differentiate isomers on its own, coupling it with a fast gas chromatography step (fastGC-PTR-MS) allows for the separation and reliable identification of isomers. wur.nl

Combined Spectroscopic Approaches: Often, a combination of these techniques is employed for unambiguous structural elucidation. researchgate.netmdpi.com For example, data from NMR, GC-MS, and IR can be pieced together to build a complete picture of the molecule's structure and stereochemistry.

Analysis of Geometrical and Positional Isomerism in Nona-dien-1-OLs

Isomerism is a key concept in understanding the diversity of nona-dien-1-OLs. These compounds can exhibit both positional and geometrical isomerism. uop.edu.pklibretexts.org

Positional isomerism arises from the different possible locations of the two double bonds and the hydroxyl group along the nine-carbon chain. uop.edu.pkscience-revision.co.uk For example, nona-1,8-dien-3-ol and nona-2,7-dien-4-ol are positional isomers of nona-2,8-dien-1-ol.

Geometrical isomerism , also known as cis-trans isomerism, occurs due to the restricted rotation around the carbon-carbon double bonds. uop.edu.pklibretexts.org Each double bond can exist in either an E (entgegen, opposite) or Z (zusammen, together) configuration, leading to multiple possible stereoisomers for a given positional isomer. libretexts.orglibretexts.org

Distinction of this compound from other Nona-dien-1-OL Isomers

Distinguishing this compound from its various isomers requires careful analysis of spectroscopic data.

Gas Chromatography (GC) is a primary method for separating isomers. Different isomers will have distinct retention times on a GC column due to differences in their physical properties, such as boiling point and polarity. mdpi.com For instance, the retention time of this compound will differ from that of its Z-isomer and other positional isomers.

NMR Spectroscopy provides definitive structural information to differentiate isomers. For this compound, the key distinguishing features in the ¹H NMR spectrum are the coupling constants of the protons across the C2=C3 double bond. A large coupling constant (typically >12 Hz) is characteristic of the trans or E configuration. rsc.org The chemical shifts of the protons and carbons adjacent to the double bonds and the hydroxyl group will also vary between positional isomers.

Mass Spectrometry (MS) can further aid in differentiation. While isomers have the same molecular weight, their fragmentation patterns upon electron ionization can be different, providing a unique fingerprint for each compound.

The following table summarizes the key analytical techniques and their role in distinguishing this compound from its isomers:

| Analytical Technique | Principle of Differentiation | Application to Nona-dien-1-OLs |

| Gas Chromatography (GC) | Differences in boiling points and polarity leading to different retention times. mdpi.com | Separation of this compound from its Z-isomer and positional isomers. |

| ¹H NMR Spectroscopy | Differences in proton chemical shifts and coupling constants. rsc.org | A large coupling constant (>12 Hz) for the C2=C3 protons confirms the E configuration. |

| ¹³C NMR Spectroscopy | Differences in carbon chemical shifts. rsc.org | The chemical shifts of the double bond carbons help to confirm the isomer's identity. |

| Mass Spectrometry (MS) | Unique fragmentation patterns for each isomer. | Provides a molecular fingerprint to distinguish between different nona-dien-1-ol isomers. |

Stereochemical Assignment Methodologies for (E)-Configuration at Position 2

The assignment of the (E)-configuration at the C2 position of nona-2,8-dien-1-ol is crucial for its correct identification. The Cahn-Ingold-Prelog (CIP) priority rules are the basis for this assignment. libretexts.orgchemaxon.com

Cahn-Ingold-Prelog (CIP) Priority Rules:

Assign priority to the two groups attached to each carbon of the double bond based on the atomic number of the atom directly bonded to the carbon. Higher atomic number gets higher priority.

If there is a tie, move to the next atoms along the chain until a point of difference is found.

If the two higher-priority groups are on opposite sides of the double bond, the configuration is E. If they are on the same side, it is Z. libretexts.org

For this compound at the C2=C3 double bond:

At C2: The -CH₂OH group has a higher priority than the -H atom.

At C3: The -CH₂(CH₂)₄CH=CH₂ group has a higher priority than the -H atom.

Since the two higher-priority groups are on opposite sides of the double bond, the configuration is assigned as E.

Spectroscopic Confirmation: As mentioned earlier, ¹H NMR spectroscopy is the primary experimental method for confirming the E-configuration. The magnitude of the vicinal coupling constant (J-coupling) between the protons on C2 and C3 is diagnostic. A large J-value, typically in the range of 12-18 Hz, is indicative of a trans (or E) arrangement of the protons, while a smaller J-value (7-12 Hz) suggests a cis (or Z) arrangement. rsc.org

Biosynthetic Pathways and Natural Occurrence of E Nona 2,8 Dien 1 Ol and Analogues

Enzymatic Transformations in Plant Metabolism Leading to Unsaturated Alcohols

The formation of unsaturated alcohols in plants is a multi-step enzymatic process primarily involving the transformation of polyunsaturated fatty acids (PUFAs). mdpi.com This pathway, often termed the lipoxygenase (LOX) pathway or Green Leaf Volatiles (GLVs) pathway, is typically initiated in response to tissue damage or other stresses. mdpi.comuliege.be GLVs are C6 or C9 aldehydes and alcohols metabolized from C18-polyunsaturated fatty acids like linoleic and linolenic acids. mdpi.comuliege.be

The key enzymatic steps are as follows:

Lipase Action: The process begins with the hydrolysis of lipids by lipases, which releases free fatty acids from cell membranes. uliege.be

Lipoxygenase (LOX) Catalysis: Lipoxygenase enzymes catalyze the stereospecific dioxygenation of C18-PUFAs. mdpi.com This reaction introduces a hydroperoxy group, forming fatty acid hydroperoxides. Specifically, linoleic and linolenic acids are converted into 9- or 13-hydroperoxides. mdpi.com

Hydroperoxide Lyase (HPL) Cleavage: The fatty acid hydroperoxides are then cleaved by hydroperoxide lyase (HPL). This is a critical step that determines the carbon chain length of the resulting volatile compounds. mdpi.comuliege.be

13-HPLs act on 13-hydroperoxides to produce volatile C6 aldehydes and a C12 oxo-acid. mdpi.com

9-HPLs act on 9-hydroperoxides to yield C9 aldehydes and a C9 oxo-acid. mdpi.com These C9 aldehydes are the direct precursors to C9 unsaturated alcohols.

Reduction to Alcohols: The resulting C9 aldehydes can then be converted to their corresponding alcohols. This reduction is catalyzed by alcohol dehydrogenase (ADH) enzymes, which often utilize NAD(P)H as a cofactor. uliege.be The alcohols are generally more stable molecules than their aldehyde precursors. uliege.be

This enzymatic cascade is responsible for the characteristic "green" scent of freshly cut leaves and is a significant source of natural flavor and fragrance compounds. uliege.befrontiersin.org

Identification of Biological Systems and Organisms Producing Nona-dien-1-OL Structures

Several biological systems, ranging from plants to microorganisms, have been identified as producers of nona-dien-1-ol isomers. These compounds contribute to the organism's aroma profile and can play roles in ecological interactions.

| Organism | Isomer(s) Produced | Common Name / Context | Reference(s) |

| Violet (Viola sp.) | (2E,6Z)-Nona-2,6-dien-1-ol | Violet Leaf Alcohol | scentree.co |

| Cucumber (Cucumis sativus) | (2E,6Z)-Nona-2,6-dien-1-ol | Cucumber Alcohol | ontosight.aithegoodscentscompany.com |

| Barley (Hordeum vulgare) | nona-2,6-dien-1-ol (B1213189), nona-3,6-dien-1-ol | Root Volatiles | uliege.be |

| Yeast (Geotrichum candidum) | 3,6-nonadien-1-ol | Melon Aroma (from marine sediment isolate) |

Research has identified these compounds in various contexts:

Mechanistic Studies of Unsaturated Fatty Alcohol Biosynthesis

The biosynthesis of unsaturated fatty alcohols is a fundamental metabolic process conserved across many organisms, from bacteria to plants and animals. rsc.org The primary pathway involves the synthesis of fatty acids, which are subsequently modified and reduced. rsc.orgnih.gov

De Novo Fatty Acid Synthesis: The process starts with the basic building block acetyl-CoA. nih.gov Through a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex, the carbon chain is elongated, typically by two carbons per cycle, using malonyl-CoA as the extender unit. rsc.orgnih.gov This process primarily produces saturated fatty acids, with palmitic acid (C16) being a common product in many organisms. rsc.org

Desaturation: To create unsaturated fatty acids, desaturase enzymes introduce double bonds at specific positions in the acyl chain. rsc.orgwikipedia.org This aerobic desaturation is the most common pathway in eukaryotes. wikipedia.org These enzymes are highly specific for the position and stereochemistry of the double bond they create. wikipedia.org For example, a Δ9-desaturase introduces a double bond between the 9th and 10th carbon atoms of a fatty acid chain. rsc.org Plants possess a broader range of desaturases than animals, enabling them to introduce double bonds closer to the methyl (ω) end of the fatty acid, which is essential for producing precursors like linoleic and linolenic acids. rsc.orgresearchgate.net

Chain Cleavage (in C9 Biosynthesis): For the specific production of C9 alcohols like nona-dien-1-ol, the aforementioned lipoxygenase pathway is crucial. The hydroperoxide lyase (HPL) enzyme cleaves a C18 polyunsaturated fatty acid hydroperoxide (e.g., 9-hydroperoxyoctadecadienoic acid) into a C9 aldehyde and a corresponding C9 oxo-acid. mdpi.com

Reduction to Alcohol: The final step is the reduction of the fatty acyl group to an alcohol. This can occur via two primary routes:

Fatty Acyl-CoA Reductase (FAR): This membrane-bound enzyme catalyzes the reduction of a fatty acyl-CoA thioester directly to a fatty alcohol, often via an aldehyde intermediate. nih.govnih.gov

Carboxylic Acid Reductase (CAR): This enzyme can reduce a free fatty acid to its corresponding aldehyde, which is then further reduced to an alcohol by an alcohol dehydrogenase. nih.gov

This entire process, from basic carbon precursors to the final unsaturated alcohol, is a tightly regulated pathway that provides organisms with essential molecules for cell structure, signaling, and defense. nih.gov

Synthetic Methodologies for E Nona 2,8 Dien 1 Ol and Its Analogues

Established Synthetic Routes to Dien-1-OL Structures

Several foundational methods are employed for the synthesis of dien-1-ol structures. These routes often involve the coupling of smaller fragments or the functionalization of existing hydrocarbon chains.

One common approach involves the use of organometallic reagents. For instance, the synthesis of an isomer, (2E,6Z)-nonadien-1-ol, starts from (Z)-3-hexen-1-ol. scentree.coguidechem.com This starting material is converted to its corresponding halide, which then forms a Grignard reagent. This organomagnesium compound subsequently reacts with an unsaturated aldehyde like acrolein to produce a 1,6-nonadien-3-ol intermediate, which undergoes an allylic rearrangement to yield the final (2E,6Z)-2,6-nonadien-1-ol. scentree.coguidechem.com

Another established pathway is the partial reduction of a more unsaturated precursor. The synthesis of (3Z,6Z)-nonadien-l-ol can be achieved by the hydrogenation of (3,6)-nonadiyn-l-ol over a Lindlar catalyst. researchgate.net Similarly, Birch reduction can be used to produce the (3E,6E) isomer. researchgate.net The required diynol precursor itself can be synthesized via Grignard coupling of smaller acetylenic fragments. researchgate.net

Reductive coupling reactions also provide a direct route. A redox-neutral coupling of simple 1,3-dienes and aldehydes has been developed using a nickel and Brønsted acid dual catalysis system, offering a highly atom-economical path to various dienols. chinesechemsoc.org Furthermore, dienols can be accessed through the rearrangement of other isomers. For example, 1,4-dienols can be isomerized to the thermodynamically more stable 1,3-dienols using indium triflate catalysis. nih.gov

A concise, three-step synthesis for the analogue p-mentha-2,8-dien-1-ol (B1605798) has been reported starting from the inexpensive R-(+)-limonene, which involves diastereoselective bifunctionalization followed by an elimination step. acs.orgnih.gov

| Target Dienol | Starting Material(s) | Key Reagents/Method | Reference |

|---|---|---|---|

| (2E,6Z)-Nonadien-1-ol | (Z)-3-Hexen-1-ol, Acrolein | Grignard reagent formation, Allylic rearrangement | scentree.coguidechem.com |

| (3Z,6Z)-Nonadien-1-ol | (3,6)-Nonadiyn-1-ol | Hydrogenation (Lindlar catalyst) | researchgate.net |

| Various Dienols | 1,3-Dienes, Aldehydes | Ni(cod)₂, PCyp₃, 2-isopropoxyphenol (B44703) (Dual catalysis) | chinesechemsoc.org |

| 1,3-Dienols | 1,4-Dienols | Indium triflate-catalyzed isomerization | nih.gov |

| (-)-p-Mentha-2,8-dien-1-ol | R-(+)-Limonene | Diastereoselective bifunctionalization, Elimination | acs.orgnih.gov |

Stereoselective Synthesis Approaches for Specific Isomers

Achieving specific E/Z (trans/cis) geometry at the double bonds is a primary challenge in dienol synthesis. The stereochemical outcome of a reaction can often be directed by the choice of catalyst, reagents, or the geometry of the starting materials.

A powerful strategy for creating Z-alkenes is the stereoselective reduction of alkynes. For example, the synthesis of (3Z,6Z)-nonadien-l-ol relies on the hydrogenation of a diynol precursor using a Lindlar catalyst, which is known to produce cis (or Z) double bonds. researchgate.net The Wittig reaction and its variations are also cornerstones of stereoselective alkene synthesis. mdpi.comrsc.org The geometry of the alkene produced depends on the nature of the phosphorus ylide used; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgdalalinstitute.comwikipedia.org For cases where an (E)-alkene is desired from a non-stabilized ylide, the Schlosser modification of the Wittig reaction can be employed. dalalinstitute.comwikipedia.org

The stereochemistry of the starting materials can also be transferred to the product. The synthesis of (2E,6Z)-nonadien-1-ol, for instance, begins with (Z)-3-hexen-1-ol, preserving the Z-geometry of the C6 double bond in the final product. scentree.coguidechem.com Similarly, a stereoselective synthesis of (-)-p-mentha-2,8-dien-1-ol has been achieved from R-(+)-limonene, where the chirality of the starting material directs the stereochemical outcome. acs.orgnih.gov This chiral alcohol is a key intermediate in the synthesis of non-psychotic cannabinoids like (-)-cannabidiol. acs.orgnih.gov

| Desired Stereoisomer | Method | Key Factor for Stereocontrol | Reference |

|---|---|---|---|

| (Z)-Alkene | Alkyne Hydrogenation | Lindlar Catalyst | researchgate.net |

| (E)-Alkene | Wittig Reaction | Use of stabilized ylides | organic-chemistry.orgdalalinstitute.comwikipedia.org |

| (Z)-Alkene | Wittig Reaction | Use of non-stabilized ylides | organic-chemistry.orgdalalinstitute.comwikipedia.org |

| (2E,6Z)-Nonadien-1-ol | Grignard Synthesis | Starting with (Z)-3-hexen-1-ol | scentree.coguidechem.com |

| (-)-p-Mentha-2,8-dien-1-ol | Functionalization/Elimination | Starting with chiral R-(+)-limonene | acs.orgnih.gov |

Catalytic Strategies in Unsaturated Alcohol Synthesis

Catalysis offers efficient, selective, and often more environmentally friendly routes to unsaturated alcohols by enabling reactions under milder conditions and reducing waste. chinesechemsoc.org Both homogeneous and heterogeneous catalysts are employed, with transition metals like nickel, ruthenium, iridium, and gold playing prominent roles.

For instance, a dual catalytic system using Ni(cod)₂ and a Brønsted acid provides a direct, atom-economical route to dienols from simple dienes and aldehydes. chinesechemsoc.org In the area of reductive couplings, nickel catalysts have been used to couple dienes and aldehydes in the presence of a diboron (B99234) reagent, yielding versatile allyl boronic esters that can be easily converted to the corresponding alcohols. nih.gov Ruthenium and tin-based catalysts supported on alumina (B75360) are effective for the selective hydrogenation of fatty methyl esters to unsaturated fatty alcohols.

The Grignard reaction is a classic and versatile tool in carbon-carbon bond formation. In the context of nonadienol synthesis, it is used to couple smaller building blocks. A key example is the synthesis of (2E,6Z)-nonadien-1-ol, where the Grignard reagent derived from (Z)-3-hexenyl chloride attacks the carbonyl carbon of acrolein. scentree.coguidechem.comechemi.com This reaction forms the C-C bond that extends the carbon chain to nine atoms, creating a 1,6-nonadien-3-ol intermediate. A subsequent acid-catalyzed allylic rearrangement is then required to move the hydroxyl group to the C1 position and shift the double bond to form the conjugated (E)-2,6-dien-1-ol system. scentree.coguidechem.com Grignard coupling is also used to assemble the carbon backbone of diynol precursors, which are later reduced to specific dienol isomers. researchgate.net

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes with a high degree of control over the location of the new double bond. libretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). dalalinstitute.comlibretexts.org The stereochemical outcome—whether the E or Z isomer is formed—is highly dependent on the structure of the ylide. organic-chemistry.orgwikipedia.org

Stabilized Ylides : Ylides with electron-withdrawing groups (e.g., ester, ketone) are stabilized and tend to react to form (E)-alkenes with high selectivity. organic-chemistry.orgdalalinstitute.com

Non-stabilized Ylides : Ylides with alkyl or hydrogen substituents are more reactive (non-stabilized) and generally lead to the formation of (Z)-alkenes. organic-chemistry.orgdalalinstitute.com

Schlosser Modification : This variation allows for the formation of (E)-alkenes even from non-stabilized ylides by using an organolithium base at low temperatures to interconvert the reaction intermediates. dalalinstitute.comwikipedia.org

This stereocontrol makes the Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, indispensable tools in the multi-step synthesis of complex natural products and pheromones containing specific dienol structures. mdpi.comrsc.org

Reductive functionalization provides a direct pathway to unsaturated alcohols from other functional groups, most commonly by the selective reduction of an aldehyde or ester group while leaving the C=C double bonds intact. This is challenging because carbon-carbon double bonds are often more susceptible to hydrogenation than carbonyl groups. rsc.org

To achieve this selectivity, specialized catalytic systems have been developed. An Ir–ReOx/SiO₂ heterogeneous catalyst has shown high activity and selectivity for the hydrogenation of unsaturated aldehydes to unsaturated alcohols in water under mild conditions (303 K, 0.8 MPa H₂). rsc.orgnih.govrsc.org This system is effective for a variety of unsaturated aldehydes, including those used in the fragrance industry. rsc.org Similarly, catalysts based on ruthenium and a tin promoter are used in the industrial production of unsaturated fatty alcohols from fatty acid methyl esters, selectively hydrogenating the ester group.

Reductive coupling reactions also fall under this category. Nickel-catalyzed reductive coupling of 1,3-dienes with aldehydes, promoted by reagents like triethylborane (B153662) or bis(pinacolato)diboron, can generate homoallylic alcohols with excellent regio- and diastereoselectivity. nih.govnih.gov Another approach is reductive hydroformylation, where alkenes or dienes are converted directly to alcohols in a one-step tandem hydroformylation-hydrogenation process using heterogeneous cobalt catalysts. rsc.org

Gold(I) complexes have emerged as powerful catalysts for activating alkynes and allenes toward attack by nucleophiles, including alcohols. nih.gov These reactions often proceed under mild conditions and can trigger complex molecular rearrangements and cascade sequences. nih.govorganic-chemistry.org

One relevant transformation is the gold(I)-catalyzed addition of allylic alcohols to alkynes, which can be coupled with a subsequent Claisen rearrangement in a one-pot procedure to generate γ,δ-unsaturated ketones and esters. nih.govorganic-chemistry.org While this demonstrates the principle of gold-catalyzed reactions involving unsaturated alcohols, direct synthesis of dienols like (E)-Nona-2,8-dien-1-OL via gold-catalyzed rearrangements is less commonly documented. Gold catalysis is more frequently applied to the synthesis of heterocyclic structures or other functional groups from unsaturated alcohol precursors. mdpi.comresearchgate.netrsc.org For example, gold(I) catalysts can initiate tandem reactions of propargylic alcohols to form complex products like polysubstituted dihydrofurans. nih.gov While a powerful tool in organic synthesis, specific applications of gold(I)-catalyzed rearrangements for the direct synthesis of acyclic dien-1-ols like the target compound are not prominently featured in the surveyed literature.

Reductive Functionalization of Dienes in Alcohol Synthesis

Development of Novel and Efficient Synthetic Pathways

The synthesis of this compound and its analogues, which are often components of insect pheromones or valuable intermediates in organic synthesis, has been the focus of significant research. rsc.orgasianpubs.org The development of novel and efficient synthetic pathways is driven by the need for sustainable, cost-effective, and stereoselective methods to produce these complex molecules. beilstein-journals.orgera-learn.eu Modern organic synthesis has provided a variety of powerful tools, including advanced catalytic systems and biocatalytic methods, to construct the specific diene and alcohol functionalities of these compounds. rsc.orgmpg.de

Key challenges in the synthesis of these molecules include controlling the stereochemistry of the double bonds, particularly the trans (E) configuration at the C2 position, and constructing the carbon backbone with high efficiency. Researchers have explored numerous strategies, ranging from classical organometallic reactions to innovative enzymatic transformations.

One of the prominent strategies involves the use of transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org These methods are highly effective for forming the crucial carbon-carbon bonds in the molecular chain. For instance, iron-mediated cross-coupling reactions between Grignard reagents and alkenyl electrophiles have proven to be an efficient method for creating the alkyl–alkenyl linkages found in many insect pheromones. beilstein-journals.org This approach is valued for its use of inexpensive and non-toxic iron catalysts, contributing to more sustainable synthetic procedures. beilstein-journals.org

Another area of development is the use of catalytic tandem reactions. Researchers have developed innovative methods to convert common starting materials like methanol (B129727) and olefins into long-chain alcohols through a series of interlocking chemical reactions. mpg.de These systems can combine multiple steps, such as dehydrogenation, hydroformylation, and hydrogenation, into a single, atom-efficient process using specialized catalysts. mpg.dersc.org

Furthermore, biocatalysis and photobiocatalysis are emerging as powerful and environmentally benign alternatives to traditional chemical synthesis. era-learn.euconstantsystems.com These methods utilize enzymes or light-activated biocatalysts to perform specific chemical transformations with high selectivity and under mild reaction conditions. For example, photoenzymatic cascades have been designed to transform unsaturated fatty acids into secondary alcohols, showcasing the potential for creating complex alcohol structures from renewable sources. constantsystems.com

The table below summarizes selected synthetic methodologies that have been developed for producing this compound or its close structural analogues, highlighting the diversity of modern synthetic approaches.

| Synthetic Strategy | Key Reactions | Catalyst/Reagents | Significance | Reference |

| Cross-Coupling | Iron-Mediated Alkyl-Alkenyl Coupling | Iron salts, Grignard reagents | Efficient, economical, and eco-friendly C-C bond formation with high stereoretention. | beilstein-journals.org |

| Alkyne Chemistry & Isomerization | Sonogashira Coupling, Carboxylation, Isomerization | Pd(OAc)₂, PPh₃, Triphenylphosphane | Assembly of the carbon backbone followed by strategic isomerization to form the conjugated dienoate system. | researchgate.net |

| Multi-step Synthesis | Propargyl Alcohol Reduction, Oxidation | Lithium aluminum hydride, o-Iodoxybenzoic acid (IBX) | Stepwise construction and functional group manipulation to achieve the target dienol structure. | nih.gov |

| Tandem Catalysis | Methanol Dehydrogenation, Olefin Hydroformylation & Hydrogenation | Manganese and Rhodium complexes | Atom-efficient, low-pressure process for converting simple feedstocks into long-chain alcohols. | mpg.de |

| Borrowing Hydrogen Catalysis | Cross-Dehydrogenative Coupling | Ruthenium or Iridium complexes | Utilizes readily available alcohols as alkylating agents to synthesize more complex, long-chain alcohols. | rsc.org |

| Biocatalysis | Biosynthesis in Engineered Organisms | Heterologous expression of insect enzymes in plants or fungi | Sustainable and potentially low-cost manufacturing platform for producing insect pheromones from renewable resources. | era-learn.eu |

| Photobiocatalysis | Photoenzymatic Cascade | Fatty acid hydratases, Photoactivated decarboxylase | Innovative use of light and enzymes to convert renewable unsaturated fatty acids into chiral secondary alcohols. | constantsystems.com |

These diverse methodologies underscore the continuous effort in the field of organic chemistry to develop more efficient, selective, and sustainable routes for the synthesis of complex natural products and their analogues. The choice of a particular pathway often depends on factors such as the desired scale of production, cost-effectiveness, and environmental impact. asianpubs.orgbeilstein-journals.org

Chemical Reactivity and Transformations of E Nona 2,8 Dien 1 Ol

Reactions Involving Carbon-Carbon Double Bonds (C=C)

The two carbon-carbon double bonds in (E)-Nona-2,8-dien-1-OL are the primary sites of its reactivity, undergoing a variety of addition and oxidative reactions.

Hydrogenation Processes and Stereochemical Outcomes

The catalytic hydrogenation of alkenes is a fundamental organic transformation that involves the addition of hydrogen across the double bond, typically in the presence of a metal catalyst. chemistrytalk.org This process converts unsaturated compounds into their saturated counterparts. pressbooks.pub For this compound, this reaction would yield nonan-1-ol.

The most commonly used catalysts for this reaction are palladium, platinum, and nickel. chemistrytalk.org Palladium is often used as a fine powder supported on charcoal (Pd/C) to maximize its surface area. openstax.org The hydrogenation reaction is a heterogeneous process that occurs on the surface of the solid catalyst. openstax.org

A key aspect of catalytic hydrogenation is its stereochemistry. The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. chemistrytalk.orgopenstax.org This is because the reaction takes place on the surface of the catalyst, and the alkene adsorbs to the surface before the addition of hydrogen. pressbooks.pubopenstax.org In the case of this compound, the stereochemistry of the resulting saturated carbon atoms would be determined by this syn-addition mechanism. However, with some catalysts like palladium, isomerization of the double bond can occur as a side reaction before hydrogenation is complete.

The reactivity of the double bonds can be influenced by the presence of the hydroxyl group. For instance, rhodium-on-AlPO4 catalysts are highly reactive for the selective hydrogenation of olefinic bonds, but their reactivity is altered in α,β-unsaturated alcohols and aldehydes. researchgate.net Since this compound possesses a double bond at the C2 position (α,β to the hydroxyl group) and another at the C8 position, the reaction conditions can potentially be tuned for selective hydrogenation.

Table 1: Catalysts and Stereochemistry of Alkene Hydrogenation

| Catalyst | Typical Form | Stereochemistry | Notes |

| Palladium | Pd/C | syn-addition | Can cause double bond isomerization. |

| Platinum | PtO₂ (Adams' catalyst) | syn-addition | Generally less prone to isomerization than palladium. openstax.org |

| Nickel | Raney Nickel | syn-addition | Often used for reducing carbonyls as well. chemistrytalk.org |

| Rhodium | Rh/AlPO₄ | syn-addition | Reactivity can be influenced by nearby functional groups. researchgate.net |

Oxidative Transformations and Reaction Kinetics

The double bonds in this compound are susceptible to oxidative cleavage by strong oxidizing agents such as ozone (O₃). Ozonolysis is a powerful method for breaking carbon-carbon double bonds and converting them into carbonyl compounds. youtube.com The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane). researchgate.net Subsequent workup of the ozonide determines the final products. Reductive workup (e.g., with dimethyl sulfide, DMS) yields aldehydes or ketones, while oxidative workup (e.g., with hydrogen peroxide) yields carboxylic acids. researchgate.net

For this compound, ozonolysis followed by reductive workup would cleave both double bonds, leading to the formation of smaller carbonyl compounds.

The kinetics of oxidation of related unsaturated compounds have been studied. For instance, the second-order rate constant for the reaction of 2,6-nonadienal (B1213864) with ozone in water has been determined to be 8.7 ± 0.4 x 10⁵ M⁻¹s⁻¹. nih.govacs.org The corresponding alcohol, this compound, would be expected to have a similar reactivity towards ozone at the double bonds. The rate constants for the reaction with hydroxyl radicals are even higher, typically in the range of 3 x 10⁹ to 10¹⁰ M⁻¹s⁻¹. nih.gov

Table 2: Second-Order Rate Constants for the Reaction of Related Unsaturated Aldehydes with Oxidants in Water

| Compound | Oxidant | Rate Constant (M⁻¹s⁻¹) | Reference |

| 2,6-Nonadienal | Ozone (O₃) | 8.7 ± 0.4 x 10⁵ | nih.govacs.org |

| 2,6-Nonadienal | Hydroxyl Radical (•OH) | ~3 x 10⁹ - 10¹⁰ | nih.gov |

Functional Group Interconversions of the Hydroxyl Moiety

The primary alcohol group in this compound can undergo various functional group interconversions, most notably esterification and etherification.

Esterification and Etherification of Nonadienols

Esterification of this compound with carboxylic acids or their derivatives produces the corresponding esters. These esters are often valuable in the fragrance and flavor industry. For example, trans-2-cis-6-nonadienyl acetate (B1210297) is noted for its green, fatty, and nutty aroma. scentree.co The esterification can be carried out by reacting the alcohol with a carboxylic acid, often in the presence of an acid catalyst. google.com

For etherification, the Williamson ether synthesis is a classic method that involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. utahtech.edudoubtnut.com More modern methods include the gold-catalyzed direct allylic etherification of unactivated alcohols, which is a mild and regioselective method that produces water as the only byproduct. beilstein-journals.org Palladium-catalyzed etherification of allyl alcohols with phenols is another contemporary approach. acs.org Copper(I) chloride complexes have also been shown to catalyze the etherification of allyl alcohol. oup.com

Allylic Rearrangements and Isomerization Mechanisms

The allylic nature of the C2-C3 double bond in this compound allows for allylic rearrangements, where the double bond shifts its position. A known synthesis of a related nonadienol, (2E,6Z)-2,6-nonadien-1-ol, utilizes an allylic rearrangement as a key step in its formation from 1,6-nonadien-3-ol. scentree.coguidechem.comscentree.cochemdad.com

The isomerization of dienes can be promoted by various catalysts. Transition metals such as palladium, rhodium, and ruthenium are effective in mediating the migration of double bonds. thieme-connect.de The mechanisms for these isomerizations can vary. One pathway involves a metal-hydride addition-elimination sequence, which requires an external hydrogen source. thieme-connect.de Another pathway proceeds through a π-allylmetal hydride intermediate and does not require an external hydrogen source. thieme-connect.de Palladium-catalyzed isomerization of unactivated dienes has been shown to proceed, often leading to the thermodynamically more stable isomer. nih.gov

Atmospheric Chemical Transformations and Environmental Fate Mechanisms

As a volatile organic compound (VOC), this compound is subject to chemical transformations in the atmosphere. nih.gov The primary removal pathways for unsaturated alcohols in the troposphere are reactions with atmospheric oxidants, including the hydroxyl radical (•OH), the nitrate (B79036) radical (NO₃), ozone (O₃), and chlorine atoms (Cl). mdpi.comcopernicus.orgnih.gov

The reaction with OH radicals is a major degradation pathway for many VOCs. conicet.gov.ar The rate coefficients for the reaction of OH radicals with unsaturated alcohols are typically high, leading to short atmospheric lifetimes. conicet.gov.ar For example, the atmospheric lifetime of piperitone, an oxygenated monoterpene, is under 2 hours due to its reaction with OH radicals. ucc.ie

Reactions with ozone can also be a significant removal process for unsaturated VOCs. copernicus.org The ozonolysis of the double bonds in this compound would lead to the formation of smaller, oxygenated products, which can contribute to the formation of secondary organic aerosols (SOA). nih.govucc.ie

The reaction with chlorine atoms can also be an important degradation pathway, particularly in the marine boundary layer where chlorine atom concentrations can be elevated. mdpi.com The estimated atmospheric lifetimes of unsaturated alcohols with respect to various oxidants can range from a few hours to longer, depending on the specific oxidant and its concentration. mdpi.com These degradation processes ultimately determine the environmental fate of this compound and its contribution to atmospheric chemistry.

Table 3: Atmospheric Oxidants and Their Role in the Degradation of Unsaturated Alcohols

| Oxidant | Typical Environment | Importance |

| Hydroxyl Radical (•OH) | Ubiquitous in the troposphere | Major degradation pathway for many VOCs. conicet.gov.ar |

| Ozone (O₃) | Present in both clean and polluted atmospheres | Important for the removal of unsaturated VOCs, can lead to SOA formation. nih.govcopernicus.org |

| Nitrate Radical (NO₃) | Primarily important at night | Significant oxidant for certain VOCs, especially in areas with NOx emissions. copernicus.org |

| Chlorine Atom (Cl) | Elevated in the marine boundary layer | Can be a significant oxidant in specific environments. mdpi.com |

Analytical Characterization and Quantification of E Nona 2,8 Dien 1 Ol in Complex Matrices

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of (E)-Nona-2,8-dien-1-OL, providing the necessary separation from often hundreds of other volatile and semi-volatile compounds present in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and powerful technique for the analysis of volatile compounds like this compound. mdpi.comuliege.be In this method, the volatile fraction of a sample is injected into the GC, where compounds are separated based on their boiling points and affinity for a stationary phase within a capillary column. As each compound elutes from the column, it enters the mass spectrometer, which provides mass-to-charge ratio data, allowing for positive identification.

The analysis of volatile organic compounds (VOCs) from plant roots, such as those from barley, has successfully identified related isomers like (2E,6Z)-nona-2,6-dien-1-ol. uliege.be The typical GC-MS setup for such an analysis involves headspace solid-phase microextraction (SPME) for sample preparation, followed by injection into the GC system. uliege.be Components are then identified by comparing their mass spectra with established libraries like NIST and Wiley. uliege.berjpn.org

Recent studies on the flavor profile of Schisandra chinensis (Turcz.) Baill. fruit utilized Headspace-GC-IMS (Ion Mobility Spectrometry) to identify (2E,6Z)-Nona-2,6-dien-1-ol as a key volatile substance contributing to the fruit's aroma. mdpi.com GC-MS is widely used for its established technology and extensive spectral libraries, though it can face challenges with the resolution of some isomers. mdpi.com

Table 1: Example GC-MS Parameters for Volatile Alcohol Analysis This table presents typical parameters and is for illustrative purposes. Actual conditions may vary based on the specific instrument and sample matrix.

| Parameter | Typical Setting | Purpose |

| GC System | Agilent 7890A or similar | Separates volatile compounds. |

| Column | Fused-silica capillary (e.g., DB-Wax, HP-5MS) | The stationary phase where separation occurs. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Flow Rate | 1.0-1.5 mL/min | Controls the speed of separation. |

| Injection Mode | Splitless | Ensures maximum transfer of analytes to the column for trace analysis. |

| Oven Program | Temperature ramp (e.g., 40°C hold, then ramp to 250°C) | Elutes compounds based on boiling point. |

| MS System | Agilent 5975C or similar | Detects and identifies separated compounds. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into a predictable pattern for identification. |

| Mass Range | 40-350 amu | Range of mass-to-charge ratios scanned. |

Source: Adapted from methodologies described for volatile analysis in complex matrices. uliege.beekb.eg

While GC-MS is ideal for volatile analysis, High-Performance Liquid Chromatography (HPLC) is a valuable tool for profiling less volatile or thermally unstable compounds and for preparative-scale separation. googleapis.comnih.gov In some advanced applications, HPLC is used as a pre-separation technique to fractionate a complex sample before further analysis by other methods. nih.gov

For instance, in the in-depth analysis of lime essential oils, a normal-phase (NP) HPLC system was used to pre-separate the oil into multiple fractions. nih.gov This reduces the complexity of the sample, allowing for more effective subsequent analysis by techniques like comprehensive two-dimensional gas chromatography (GC×GC). The use of a photodiode array (PDA) detector in the HPLC system allows for the preliminary characterization of fractions based on their UV-Vis absorption spectra before they are collected for more detailed analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Volatile Analysis

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Following chromatographic separation, spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound, including its stereochemistry and the identification of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and stereochemistry of organic molecules. rsc.orgrsc.org Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. amazonaws.comresearchgate.net

For this compound, ¹H NMR would confirm the presence and connectivity of protons, with key signals corresponding to the vinyl protons of the double bonds, the methylene (B1212753) protons adjacent to the alcohol, and the terminal allyl group. The coupling constants (J-values) between the vinyl protons at the C2-C3 position are particularly important for confirming the (E)- or trans-configuration. A large coupling constant (typically >12 Hz) is characteristic of a trans double bond. rsc.org

¹³C NMR spectroscopy complements this by showing distinct signals for each carbon atom, including the alcohol-bearing carbon (C1), the carbons of the two double bonds (C2, C3, C8, C9), and the aliphatic methylene carbons. rsc.org Spectral data for the related isomer (2E,6Z)-Nona-2,6-dien-1-ol is available and serves as a reference for spectral interpretation. nih.gov

Table 2: Illustrative ¹H NMR Chemical Shifts for Unsaturated Alcohols This table shows representative chemical shift (δ) ranges for protons in environments similar to those in this compound. Values are in ppm relative to a standard.

| Proton Type | Representative δ (ppm) Range | Multiplicity |

| -CH₂ OH | ~4.1 | Doublet (d) |

| CH=CH-CH₂ OH | 5.5 - 5.8 | Multiplet (m) |

| CH =CH-CH₂OH | 5.5 - 5.8 | Multiplet (m) |

| CH₂=CH - | 5.7 - 5.9 | Multiplet (m) |

| CH₂ =CH- | 4.9 - 5.1 | Multiplet (m) |

| -OH | Variable | Singlet (s) |

Source: Based on general principles and data from related compounds. rsc.orgrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. rsc.org For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. vulcanchem.com The presence of carbon-carbon double bonds (C=C) would be indicated by one or more medium-intensity peaks around 1640-1680 cm⁻¹. vulcanchem.com Furthermore, the C-H stretching vibrations of the vinyl groups would appear above 3000 cm⁻¹, while those of the aliphatic methylene groups would be just below 3000 cm⁻¹. A distinct peak around 965-970 cm⁻¹ for C-H out-of-plane bending can provide strong evidence for the presence of a trans (E) double bond. rsc.orgvulcanchem.com

Mass Spectrometry (MS), often coupled with GC, provides the molecular weight of a compound and a unique fragmentation pattern that acts as a molecular fingerprint. nih.govnist.gov For this compound (molecular formula C₉H₁₆O, molecular weight 140.22 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z 140. nih.govsigmaaldrich.com

Under electron ionization (EI), the molecular ion undergoes fragmentation, producing a series of smaller, charged fragments. The pattern of these fragments is predictable and aids in structural elucidation. Key fragmentation pathways for an unsaturated alcohol like this compound would include the loss of a water molecule ([M-H₂O]⁺ at m/z 122), and cleavage of bonds adjacent to the double bonds and the oxygen atom. The fragmentation pattern observed in the mass spectrum, including characteristic ions at m/z 43, 71, and 115, can help confirm the identity of related structures. nih.gov The NIST Chemistry WebBook contains reference mass spectra for various isomers, which are crucial for comparison and identification. nist.govnist.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Advanced Hyphenated Techniques for Trace Analysis

The detection and characterization of this compound at trace levels in complex matrices necessitate the use of advanced analytical techniques that offer high sensitivity, selectivity, and resolution. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. Gas chromatography-mass spectrometry (GC-MS) is the most prominently utilized technique for the analysis of volatile and semi-volatile compounds like this compound.

Gas chromatography-mass spectrometry (GC-MS) combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. nih.gov For volatile alcohols, a capillary column, often with a non-polar or mid-polar stationary phase like a (5%)-phenyl-methylpolysiloxane (e.g., HP-5MS), is typically employed. akjournals.com Helium is commonly used as the carrier gas. uliege.besmujo.id The GC oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. akjournals.comuin-alauddin.ac.id Following separation, the analyte enters the mass spectrometer, which operates in electron ionization (EI) mode at a standard energy of 70 eV. uliege.be The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" of the molecule, is compared against spectral libraries like NIST and Wiley for identification. uliege.be To further confirm identification, calculated non-isothermal Kovats retention indices (RI) are compared with those of authentic standards or literature values. uliege.be

For compounds that are present in extremely low concentrations but contribute significantly to the aroma or flavor of a sample, Gas Chromatography-Olfactometry (GC-O) is a critical tool. researchgate.net GC-O adds a human sensory panel to the GC-MS system. The column effluent is split, with one portion directed to the MS detector and the other to a sniffing port where a trained analyst identifies and describes the odors as they elute. researchgate.net This technique is invaluable for correlating specific chemical structures with sensory perception, ensuring that analytically identified compounds are also sensorially relevant. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used in conjunction with GC-O to determine the flavor dilution (FD) factor, which indicates the potency of an odorant. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is another powerful hyphenated technique. While GC-MS is ideal for volatile compounds, LC-MS is suited for a broader range of compounds, including semi-polar and non-volatile substances. nih.gov This makes it particularly useful for analyzing metabolites or derivatives of this compound in biological matrices. nih.govresearchgate.net The combination of liquid chromatography separation with the high selectivity and sensitivity of tandem mass spectrometry allows for the reliable detection and quantification of target analytes even in the presence of complex sample matrix interferences. acs.org

| Technique | Separation Column | Typical Carrier Gas/Mobile Phase | Detector | Key Application |

|---|---|---|---|---|

| GC-MS | HP-5MS, DB-5, Wax, SPB-624 (30 m x 0.25 mm, 0.25 µm film thickness) akjournals.comuliege.bersc.org | Helium, Flow rate ~1.0-1.5 mL/min uliege.besmujo.id | Mass Spectrometer (EI, 70 eV) uliege.be | Identification and quantification of volatile compounds in complex matrices (e.g., plant extracts, food). smujo.iduin-alauddin.ac.id |

| GC-O-MS | DB-5, FFAP acs.org | Helium nih.gov | Mass Spectrometer and Human Sniffing Port researchgate.net | Identification of odor-active compounds and correlation of chemical structure with sensory perception. acs.org |

| LC-MS/MS | Reversed-phase (e.g., C18) | Acetonitrile/Water with formic acid or ammonium (B1175870) formate (B1220265) gradients | Tandem Mass Spectrometer (e.g., QqQ, Q-TOF) | Analysis of a wide range of semi-polar to polar metabolites in biological and environmental samples. nih.govacs.org |

Development of Quantitative Analytical Methods for Environmental and Biological Samples

The development of robust and sensitive quantitative methods is crucial for determining the concentration of this compound in diverse and complex environmental and biological samples. This process involves efficient sample preparation, precise instrumental analysis, and thorough method validation.

Sample Preparation: The initial step in the analysis of trace-level compounds is their extraction and concentration from the sample matrix. For volatile compounds like this compound in aqueous or solid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free, and efficient technique. uni-due.de This method involves exposing a fused-silica fiber coated with a sorbent material (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample. uliege.be Volatiles partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC inlet for thermal desorption and analysis. rsc.org Other methods, such as Solvent-Assisted Flavour Evaporation (SAFE), can also be employed, particularly for aroma analysis in food matrices, to yield an artifact-free isolate of volatile compounds. acs.org For biological fluids, liquid-liquid extraction or solid-phase extraction (SPE) may be used to isolate the compound of interest. nih.gov

Quantitative Analysis and Method Validation: Quantitative analysis is typically performed using GC-MS operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. To establish a reliable quantitative method, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. researchgate.net The response (peak area) of the target analyte is plotted against its concentration.

A critical aspect of quantification in complex matrices is the use of an internal standard (IS) to correct for variations in sample preparation and instrument response. nih.gov For the highest accuracy, a Stable Isotope Dilution Assay (SIDA) is the gold standard. This technique involves spiking the sample with a known amount of an isotopically labeled version of the target analyte (e.g., containing deuterium (B1214612) or carbon-13). researchgate.net Since the labeled standard is chemically identical to the analyte, it behaves similarly during extraction, derivatization, and analysis, providing a highly accurate means of quantification. acs.org

The developed method must be validated to ensure its performance. Key validation parameters include the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netchromatographyonline.com For trace analysis of similar volatile compounds using HS-SPME-GC-MS, LODs and LOQs are often in the low microgram-per-liter (µg/L) or nanogram-per-gram (ng/g) range. researchgate.net Other parameters such as linearity, precision, and recovery are also assessed to ensure the method is fit for purpose. chromatographyonline.com

| Analyte Type | Sample Matrix | Preparation Method | Analytical Technique | Typical LOD/LOQ |

|---|---|---|---|---|

| Volatile Esters, Alcohols, Aldehydes | Melon Fruit | HS-SPME | GC-MS | LOD: 0.1-0.9 µg/kg; LOQ: 0.4-3.1 µg/kg researchgate.net |

| γ-Nonalactone | Wine | SPE with SIDA | GC-MS | LOD: 0.4 µg/L |

| Volatile Carbonyls | Cutaneous Samples | Thermal Desorption | TD-GC×GC-TOFMS | LOD: 0.4-6.3 pg; LOQ: 1.4-21.1 pg chromatographyonline.com |

| Odorants (e.g., Linalool) | Shell Ginger Rhizomes | SAFE with SIDA | GC-MS | Quantified at µg/kg levels acs.org |

Biological and Ecological Significance of E Nona 2,8 Dien 1 Ol

Role as a Plant Metabolite and Volatile Organic Compound (VOC) in Plant-Environment Interactions

(E)-Nona-2,8-dien-1-OL is recognized as a plant metabolite, a product of a plant's metabolic processes. nih.gov Like many other VOCs, it is released into the environment and contributes to the chemical landscape that mediates interactions between plants and other organisms. wikipedia.org These volatile compounds are essential for processes ranging from attracting pollinators to defending against herbivores. wikipedia.orgmdpi.com

Research has identified this compound in the volatile emissions of several plant species, highlighting its role in belowground and aboveground chemical ecology.

Hordeum vulgare (Barley) Roots: Studies on the volatile organic compounds emitted by barley roots have identified nona-2,6-dien-1-ol (B1213189) as a component of the complex blend. uliege.beresearchgate.netnih.gov Specifically, research on 7-day-old barley roots grown in sterile vermiculite (B1170534) detected its presence among 33 other VOCs. uliege.beresearchgate.net The composition of these root emissions, which are primarily fatty acid derivatives, is crucial for understanding interactions with soil-dwelling organisms. uliege.beresearchgate.netnih.gov The detection of these compounds can be influenced by the growth medium and the age of the plant. uliege.beresearchgate.net For instance, after mechanical injury, barley roots have been shown to release related aldehydes like (E)-non-2-enal and (E,Z)-nona-2,6-dienal. researchgate.net

Schisandra chinensis (Chinese Magnolia Vine) Fruit: The fruit of Schisandra chinensis is another botanical source of this compound. mdpi.com Analysis of the volatile flavor substances at different harvesting periods revealed its presence, where it contributes a grassy aroma. mdpi.com The concentration of this and other volatile compounds changes as the fruit matures. mdpi.com In one study, (2E,6Z)-Nona-2,6-dien-1-ol was identified as one of six key volatile substances contributing significantly to the fruit's distinctive aroma profile, with its odor activity value (OAV) being notably high across all harvesting stages. mdpi.com

| Botanical Source | Plant Part | Compound(s) Detected | Reference |

|---|---|---|---|

| Hordeum vulgare (Barley) | Roots | Nona-2,6-dien-1-ol, (E,Z)-nona-2,6-dienal | uliege.beresearchgate.netnih.govresearchgate.net |

| Schisandra chinensis (Chinese Magnolia Vine) | Fruit | (2E,6Z)-Nona-2,6-dien-1-ol | mdpi.com |

The volatile compounds emitted by plants, including this compound, are fundamental to the chemical communication that governs interactions with insects. hebmu.edu.cn These chemical cues can attract insects to a host plant for feeding or oviposition, or conversely, repel them. wikipedia.orghebmu.edu.cn

Research on barley root volatiles has explored their role in attracting soil-dwelling insects. uliege.beresearchgate.net In olfactometer assays, wireworms (the larvae of Agriotes sordidus) were shown to be attracted to the blend of volatile cues emanating from barley seedlings. uliege.beresearchgate.netnih.gov While carbon dioxide is a general attractant for many root herbivores, specific VOCs like those found in the barley root blend, including nona-2,6-dien-1-ol, are thought to play a role in host location and acceptance. uliege.be

Emission Profiles from Botanical Sources (e.g., Barley Roots, Schisandra chinensis fruit)

Investigations into Pheromonal Activity and Chemo-Ecological Roles

Beyond its function as a plant volatile, this compound and its isomers are investigated for their roles as pheromones, which are chemical signals used for communication between members of the same species. ebi.ac.uk Pheromones are critical for behaviors such as mating, aggregation, and marking oviposition sites. diva-portal.orgbasf.com

This compound and structurally similar compounds have been identified as components of pheromone blends in various insect species, particularly within the order Lepidoptera (moths and butterflies). The specific composition and ratio of these compounds are often crucial for species-specific communication.

While direct identification of this compound is documented in certain contexts, related C9 alcohols and their derivatives are frequently found as pheromone components in other species. For instance, (E)-non-2-en-1-ol is a known pheromone component in several Anomala species (scarab beetles). ebi.ac.uk The complexity of these chemical signals is vast, with hundreds of pheromones identified, many of which are straight-chain aliphatic compounds like alcohols, aldehydes, and acetates. diva-portal.orgjaydevchemicals.com

For a pheromone to elicit a behavioral response, it must be detected by specialized olfactory receptors (ORs) located on the insect's antennae. wikipedia.org These receptors are proteins that bind to specific chemical ligands, initiating a signal transduction cascade that results in a nerve impulse. wikipedia.orgnih.gov

While specific studies detailing the binding of this compound to a particular olfactory receptor are not broadly available in the provided search results, the general mechanism is well-understood. The detection of pheromone components is a highly sensitive process. Techniques like gas chromatography coupled with electroantennography (GC-EAD) are used to identify which specific compounds in a complex mixture (like a pheromone gland extract) elicit an electrical response from the insect's antenna. diva-portal.org This indicates that the antenna possesses receptors capable of binding to that compound. For example, EAD studies have been used to identify active components in the pheromone blends of various moths, demonstrating the selective response of their olfactory systems. colab.ws The specificity of these receptor-ligand interactions ensures that insects respond appropriately to signals from their own species, avoiding cross-attraction and reproductive isolation. diva-portal.org

To confirm the biological activity of a potential pheromone component like this compound, researchers employ behavioral bioassays. These experiments are designed to test how an insect's behavior is affected by exposure to the chemical.

Common bioassays include:

Field Trapping: Synthetic versions of the suspected pheromone components are placed in traps in the insect's natural habitat. The number of insects caught in these traps compared to control traps (without the chemical) provides a measure of the compound's attractiveness. diva-portal.org

Flight Tunnel Assays: These laboratory-based tests allow for detailed observation of an insect's flight behavior in response to a controlled plume of the chemical. oup.comresearchgate.net Researchers can quantify behaviors such as upwind flight, casting, and contact with the pheromone source. This method helps determine if a compound acts as a long-range attractant and elicits the full sequence of mating behaviors. researchgate.net

Olfactometer Assays: These devices present an insect with a choice between different airstreams, one carrying the test odor and another carrying clean air (control). The insect's preference for one airstream over the other indicates attraction or repulsion. This method was used to demonstrate the attraction of wireworms to barley root volatiles. uliege.benih.gov

Through such assays, the efficacy and specificity of pheromone components are rigorously tested. For example, studies on the codling moth (Cydia pomonella) have used flight tunnel and field trapping assays to evaluate the effectiveness of its pheromone, codlemone, and the influence of other plant volatiles on its behavior. oup.comoup.com These bioassays are essential for validating the ecological role of a chemical signal identified through analytical methods. diva-portal.org

Interspecies and Intraspecies Chemical Communication Mediated by Nonadienols

This compound and its isomers, collectively known as nonadienols, play a crucial role in the chemical communication systems of various organisms, particularly insects. ontosight.aijaydevchemicals.comnumberanalytics.com These unsaturated alcohols function as pheromones, which are chemical signals that trigger specific behavioral or physiological responses in members of the same species (intraspecies) or different species (interspecies). jaydevchemicals.comnumberanalytics.comdiva-portal.org

In the realm of intraspecies communication, nonadienols are frequently identified as components of sex pheromones, facilitating mate attraction and recognition. ontosight.ainumberanalytics.com For instance, certain moth species release blends of nonadienol isomers to attract males. ontosight.ai The specific isomer and its ratio to other compounds in the pheromone blend are often critical for species recognition, ensuring reproductive isolation. iupac.org

An example of interspecies communication involving nonadienols can be seen in the complex interactions within insect communities. The Caribbean fruit fly, Anastrepha suspensa, utilizes a multi-component pheromone blend that includes (Z,Z)-3,6-nonadien-1-ol. iupac.org This pheromone not only attracts females of the same species but can also be detected by other insects, influencing their behavior. iupac.orgresearchgate.net The relative proportions of different volatile compounds, including nonadienols, can vary and convey different messages. pensoft.net

The table below summarizes examples of nonadienols involved in insect communication.

| Compound | Insect Species | Type of Communication | Role |

| (Z,Z)-3,6-nonadien-1-ol | Caribbean fruit fly (Anastrepha suspensa) | Intraspecies | Component of male-produced aggregation and sexual pheromone. iupac.org |

| (3E,6Z)-3,6-Nonadien-1-ol | Various moth species | Intraspecies | Sex pheromone component for mate attraction. ontosight.ai |

| (E,Z)-3,6-nonadien-1-ol | Anastrepha fraterculus complex | Intraspecies | A variable component of the male pheromone mixture. pensoft.net |

Broader Biological Activities and Mechanistic Studies (Non-Medical Applications)

Antimicrobial Properties of Unsaturated Alcohols

Unsaturated alcohols, a class of compounds that includes this compound, have demonstrated antimicrobial properties against a range of microorganisms. jmb.or.krmmsl.czjmb.or.kr Their mechanism of action is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes. researchgate.netnih.gov

A patent application has described antimicrobial compositions containing nona-2,6-dien-1-ol, highlighting its potential for inhibiting the growth of bacteria such as Corynebacterium xerosis, Staphylococcus aureus, and Escherichia coli. epo.org Furthermore, the volatile fraction of Maclura pomifera fruit peel, which contains (E,Z)-3,6-Nonadien-1-ol, has shown moderate antibacterial effects. sctunisie.org

The following table presents data on the antimicrobial activity of compositions containing nona-2,6-dien-1-ol against various bacterial strains.

| Bacterial Strain | Composition | Concentration of nona-2,6-dien-1-ol | Result |

| Corynebacterium xerosis | Nona-2,6-dien-1-ol in combination with other compounds | 75 to 300 ppm | Inhibition of growth. epo.org |

| Staphylococcus aureus | Nona-2,6-dien-1-ol in combination with other compounds | 75 to 300 ppm | Inhibition of growth. epo.org |

| Escherichia coli | Nona-2,6-dien-1-ol in combination with other compounds | 75 to 300 ppm | Inhibition of growth. epo.org |

Roles in Biological Transport Mechanisms (e.g., Hemolymph Components)

While direct evidence for the role of this compound as a component of hemolymph and its specific function in biological transport is not extensively documented, the chemical properties of unsaturated alcohols are relevant to their potential interactions with biological membranes. The lipid bilayer of cell membranes is selectively permeable, allowing small, nonpolar molecules to pass through more easily. atlanticoer-relatlantique.capressbooks.pub

Unsaturated fatty acids, which are structurally related to unsaturated alcohols, are known components of phospholipids (B1166683) in cell membranes. The "kinks" introduced by the double bonds in their tails affect membrane fluidity, which is crucial for transport and signaling functions. atlanticoer-relatlantique.calumenlearning.comoregonstate.education Alcohols, in general, can interact with cell membranes, and their ability to do so is influenced by their carbon chain length and degree of saturation. nih.gov This interaction can lead to changes in membrane fluidity and permeability, potentially affecting the transport of substances across the membrane. nih.gov

Although specific studies detailing the transport of this compound in hemolymph are scarce, the general principles of how unsaturated lipids and alcohols interact with biological membranes provide a framework for understanding its potential, albeit currently unconfirmed, role in such processes. The transport of chemical signals, including pheromones and their precursors, within an organism to the site of release is a critical aspect of chemical communication, and hemolymph often serves as the medium for this internal transport.

Computational Chemistry and Theoretical Studies on E Nona 2,8 Dien 1 Ol

Molecular Modeling and Conformational Analysis

The conformational space of (E)-Nona-2,8-dien-1-OL is primarily defined by the torsion angles around the single bonds within its nine-carbon chain. A systematic conformational search, often employing methods like molecular mechanics force fields, can be used to map the potential energy surface of the molecule. This process identifies low-energy, stable conformers that are most likely to exist. The analysis would focus on rotations around the C3-C4, C4-C5, C5-C6, and C6-C7 bonds to determine the most stable spatial arrangements of the alkyl chain. The results of such an analysis can be presented by ranking the conformers based on their relative steric energies.

Table 1: Illustrative Conformational Analysis of this compound (Note: The following data is illustrative of the typical output of a molecular modeling study and is not derived from a published experimental or computational study.)

| Conformer ID | Key Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | 178.5° (anti) | 0.00 | 65.2 |

| 2 | -62.1° (gauche) | 0.85 | 17.0 |

| 3 | 61.8° (gauche) | 0.86 | 16.8 |

| 4 | -119.5° (eclipsed) | 3.50 | 0.5 |

| 5 | 0.2° (eclipsed) | 4.10 | 0.5 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which are based on the principles of quantum mechanics, provide a detailed description of a molecule's electronic structure. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) offer a route to understanding electron distribution, orbital energies, and molecular reactivity. These calculations go beyond classical molecular mechanics by explicitly considering the electronic component of the system.

For this compound, quantum chemical calculations can predict key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential chemical reactions.

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations (Note: The following data is illustrative of the typical output of a quantum chemical calculation and is not derived from a published experimental or computational study.)

| Property | Predicted Value |

| HOMO Energy | -8.95 eV |

| LUMO Energy | 0.52 eV |

| HOMO-LUMO Gap | 9.47 eV |

| Dipole Moment | 1.65 D |

| Total Energy | -427.8 Hartree |

Structure-Activity Relationship (SAR) Studies for Biological Functions

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or pharmacological activity. These studies are fundamental in fields like drug design and toxicology, where modifications to a molecule's structure are correlated with changes in its functional effects.

While specific SAR studies on this compound are not extensively documented, its isomers, such as (2E,6Z)-Nona-2,6-dien-1-ol, are known for their distinct aroma profiles and roles as flavor and fragrance components. A theoretical SAR study on this compound would involve modeling its interaction with olfactory receptors. Such a study would systematically modify the structure—for instance, by changing the position of the double bonds, altering the chain length, or substituting the hydroxyl group—and computationally predict how these changes affect the binding affinity to a target receptor. The goal would be to identify the key structural features (pharmacophores) responsible for its sensory properties.

Table 3: Hypothetical SAR Analysis for Olfactory Receptor Binding (Note: The following data is illustrative of a hypothetical SAR study and is not derived from published experimental data.)

| Analogue | Modification from this compound | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Sensory Note |

| Parent | None | -7.5 | Green, Melon |

| Analogue 1 | Hydroxyl group moved to C-3 | -6.8 | Waxy, Floral |

| Analogue 2 | C-8, C-9 double bond saturated | -7.1 | Fatty, Green |

| Analogue 3 | C-2, C-3 double bond saturated | -5.9 | Alcoholic |

| Analogue 4 | Chain extended to 10 carbons | -7.8 | Melon, Cucumber |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of quantum chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Computational methods can calculate parameters like chemical shifts (δ), coupling constants (J), and vibrational frequencies. These theoretical spectra can be used to aid in the structural elucidation of newly synthesized compounds or to confirm the identity of a known molecule.

For this compound, quantum chemical calculations, typically using DFT with an appropriate basis set, can predict its ¹H and ¹³C NMR chemical shifts. The calculated values are often scaled or corrected using established linear regression models to improve their agreement with experimental data. Similarly, the IR spectrum can be computed by calculating the vibrational frequencies of the molecule's normal modes. Comparing the predicted spectrum with an experimentally measured one serves as a rigorous test of both the computational model and the experimental structure assignment.

Table 4: Comparison of Theoretical and Experimental ¹H-NMR Chemical Shifts for this compound (Note: The following data is illustrative. Experimental values are typical for similar structures and predicted values are representative of a scaled quantum chemical calculation.)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Typical Experimental Shift (δ, ppm) |

| H1 (-CH₂OH) | 4.11 | 4.09 |

| H2 (=CH-) | 5.70 | 5.68 |

| H3 (=CH-) | 5.61 | 5.59 |

| H8 (=CH-) | 5.85 | 5.81 |

| H9 (-CH=CH₂) | 5.01, 4.95 | 5.00, 4.93 |

Future Research Directions and Academic Applications

Exploration of Undiscovered Biosynthetic Pathways and Metabolic Engineering

The natural occurrence of nona-2,8-dien-1-ol and its isomers in various organisms, including plants and insects, points to the existence of specific biosynthetic pathways. While the complete enzymatic cascades are not fully elucidated for all organisms, research suggests that these pathways likely involve the modification of fatty acids. For instance, studies on barley roots have identified nona-2,6-dien-1-ol (B1213189) as one of the volatile organic compounds emitted, with fatty acids being the primary precursors. uliege.beresearchgate.net Further investigation into the specific enzymes, such as desaturases and reductases, responsible for the introduction of double bonds and the alcohol functional group is a key area for future research.

Metabolic engineering presents a promising approach to enhance the production of (E)-Nona-2,8-dien-1-OL and its isomers for various applications. By identifying and overexpressing the genes encoding the key enzymes in the biosynthetic pathway in microbial or plant systems, it may be possible to create bio-factories for the sustainable production of these compounds. This approach has been successfully applied to other terpenoids and fatty acid derivatives, demonstrating the feasibility of altering metabolic fluxes to accumulate desired products. ucanr.edu Future research could focus on identifying the rate-limiting steps in the natural biosynthetic pathway and using this knowledge to design more efficient engineered systems.

Design of Novel Biomimetic Syntheses for Nona-dien-1-OLs

The synthesis of specific isomers of nona-dien-1-ols, such as the (E,Z) configuration, which is a known flavor and fragrance compound, often requires multi-step and stereoselective chemical reactions. nih.gov Current synthetic strategies may involve Wittig reactions or the selective reduction of corresponding aldehydes to achieve the desired stereochemistry. ontosight.ai However, these methods can sometimes be complex and may not be the most environmentally friendly.

Biomimetic synthesis, which takes inspiration from natural enzymatic processes, offers an elegant and efficient alternative. engineering.org.cn By mimicking the strategies that organisms use to construct complex molecules, chemists can develop novel and more sustainable synthetic routes. For example, enzymatic or chemo-enzymatic approaches could be designed to introduce the double bonds and the alcohol functionality with high stereoselectivity, mirroring the precision of biological systems. rsc.org Future research in this area could lead to more concise and scalable syntheses of this compound and other isomers. researchgate.net

Advanced Studies in Chemical Ecology and Pheromone Systems

Unsaturated alcohols, including various isomers of nona-dien-1-ol, play crucial roles in the chemical communication of insects. ontosight.ai They can act as sex pheromones, trail-following pheromones, or components of more complex pheromone blends. diva-portal.org For example, while not the specific this compound, related C9 dienols have been identified as pheromone components in certain moth species. diva-portal.org The specific stereochemistry and the ratio of different isomers are often critical for biological activity.